4'-bromo-[1,1'-Biphenyl]-4-carbonitrile
Overview
Description
4’-Bromo-[1,1’-Biphenyl]-4-ol is a biphenyl starting material . It is a colorless crystal and is insoluble in water . It has a molecular weight of 233.104 .
Synthesis Analysis
4’-Bromo-[1,1’-Biphenyl]-4-ol is a useful intermediate in various chemical reactions . For instance, it has been used in the synthesis of 4-biphenylthiolate . In another example, 4’-Bromo-[1,1’-Biphenyl]-4-ol acetate was synthesized .Molecular Structure Analysis
The molecular structure of 4’-Bromo-[1,1’-Biphenyl]-4-ol can be represented as C6H5C6H4Br . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .Physical and Chemical Properties Analysis
4’-Bromo-[1,1’-Biphenyl]-4-ol has a boiling point of 310 °C and a melting point of 82-86 °C . It is a solid in form .Scientific Research Applications
Selective Receptors and Extraction Abilities
4'-bromo-[1,1'-Biphenyl]-4-carbonitrile has been utilized in the synthesis of 4-tert-butylcalix[4]arene nitriles, which have shown significant extraction abilities for heavy metal cations, particularly Hg(2+). These compounds have been found to be efficient and selective cation receptors, with their complexation behavior investigated through various spectroscopic methods (Tabakci, Alici, & Karatas, 2013).
Electrochemical Reduction
Research has also focused on the electrochemical reduction of compounds related to this compound, such as 4′-bromomethylbiphenyl-2-carbonitrile. This reduction involves the cleavage of carbon–bromine bonds, potentially forming radical anions. Convolution analysis of voltammetric data and reorganization energy calculations have been key in understanding these processes (Prasad & Sangaranarayanan, 2005).
Crystal Structure Analysis
The crystal structure of various derivatives of this compound has been a subject of study. For instance, a derivative crystallizing in the orthorhombic space group showed significant aryl–perfluoroaryl stacking, influencing its molecular arrangement. This structural understanding is crucial for developing materials with desired properties, such as non-linear optical materials (Heckel, Hulliger, Schwarzer, & Weber, 2015).
Luminescence and Thermal Properties
Derivatives of this compound have been analyzed for their luminescence and thermal properties. The compounds exhibit high thermal stability and specific luminescent behaviors, making them potential candidates for various applications in material sciences (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).
Antibacterial Activity
Some compounds synthesized using this compound as a starting material have been tested for antibacterial, antifungal, and antimalarial activities. These compounds have shown promising results, with some exhibiting more potent effects than standard drugs like quinine and ampicillin (Malani & Dholakiya, 2013).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives of this compound have been a significant area of study. These derivatives have potential applications in diverse fields such as liquid crystal technology, pharmaceuticals, and organic electronics. For example, their use in the preparation of liquid crystal intermediates highlights their importance in material science and engineering (Miao, Wang, Zhang, Zhang, Li, & Wang, 2013).
Safety and Hazards
Properties
IUPAC Name |
4-(4-bromophenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVHKOVPWZKVCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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